1-(3-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-fluorophenyl group and at the 4-position with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, as evidenced by related methodologies in the literature .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-25-14-7-5-11(6-8-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-4-2-3-12(19)9-13/h2-10H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMJUFKGFDGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.
Structural Characteristics
The molecular formula of the compound is , and it features a complex arrangement that includes a thiazole ring and a triazole moiety. The dihedral angles between the various rings play a significant role in its biological activity. Notably, the presence of the fluorine atom and methoxy group enhances its lipophilicity and potentially its bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiazole ring via condensation reactions.
- Coupling reactions to attach the triazole moiety.
- Purification through column chromatography to yield the final product in high purity.
Anticancer Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. The IC50 values for various derivatives have been reported, showing promising results against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-116 | 6.2 |
| 2 | T47D | 27.3 |
| 3 | U251 | <10 |
These values suggest that the compound may inhibit cancer cell proliferation effectively, with some derivatives exhibiting activity comparable to standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of cell proliferation : The compound has been shown to induce apoptosis in cancer cells via mitochondrial pathways.
- Interaction with proteins : Molecular dynamics simulations indicate that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, which may disrupt critical signaling pathways involved in cancer progression .
Case Studies
Several case studies have documented the effectiveness of similar thiazole and triazole derivatives:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives could induce significant apoptosis in Jurkat T cells, highlighting their potential as anticancer agents .
- Triazole-based Compounds : Another investigation found that triazole derivatives exhibited cytotoxicity against various cancer cell lines, with structure-activity relationship (SAR) analyses revealing that specific substitutions enhance activity .
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex molecular structure that includes a triazole ring, a thiazole moiety, and fluorophenyl and methoxyphenyl substituents. The molecular formula is C_{18}H_{16}F_{N}_5OS with a molecular weight of approximately 367.41 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity and lipophilicity.
Anticancer Applications
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:
- In vitro studies : Research demonstrates that compounds similar to 1-(3-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine exhibit significant growth inhibition against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). These studies often quantify the effectiveness using metrics like IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. It has been tested against various bacterial strains:
- Antibacterial Studies : The compound demonstrated notable activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties .
Material Science Applications
Beyond biological applications, the structural characteristics of this compound make it suitable for use in material science:
- Crystallization Studies : The compound can form stable crystals suitable for X-ray diffraction studies, which can provide insights into molecular interactions and packing . Such studies are crucial for developing new materials with specific electronic or optical properties.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis and Characterization : Researchers have synthesized derivatives based on this core structure, leading to enhanced biological activities. For example, modifications to the methoxy group have resulted in compounds with improved anticancer efficacy .
- Structure-Activity Relationship (SAR) : Investigations into how structural changes affect biological activity have revealed that substituents on the thiazole ring significantly influence both anticancer and antimicrobial activities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient triazole ring and thiazole moiety facilitate nucleophilic substitution at positions activated by electron-withdrawing groups. For example:
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Amination : Reaction with alkyl/aryl amines under basic conditions (e.g., K₂CO₃ in DMF) yields N-substituted derivatives. Copper(I) catalysts enhance regioselectivity .
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Halogenation : Electrophilic halogenation (e.g., Cl₂, Br₂) occurs at the triazole C-4 position due to its high electron density .
Table 1: Substitution Reactions under Varied Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amination | NH₃, CuI, DMF, 80°C, 12 h | 78 | |
| Bromination | NBS, CHCl₃, RT, 2 h | 65 | |
| Methoxylation | NaOMe, MeOH, reflux, 6 h | 82 |
Cycloaddition and Cyclization
The triazole-thiazole scaffold participates in [3+2] cycloadditions and intramolecular cyclization:
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring with alkynes, achieving >90% regioselectivity .
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Thiazole Ring Expansion : Reaction with thioureas in acidic media forms fused thiadiazole systems .
Oxidation and Reduction
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Oxidation : The thiazole sulfur atom oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the triazole ring to a dihydrotriazole intermediate .
Table 2: Oxidation/Redution Outcomes
| Process | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C, 1 h | Thiazole sulfone | 73 |
| Reduction | Pd/C, H₂, EtOH, 4 h | Dihydrotriazole derivative | 68 |
Solvent and Catalyst Effects
Reaction efficiency depends critically on solvent polarity and catalyst choice:
-
Microwave Assistance : Reduces reaction time by 80% compared to conventional heating (e.g., 10 min vs. 5 h for triazole formation) .
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Solvent Optimization : Ethanol enhances cycloaddition yields (88% vs. 52% in THF) .
Substituent Electronic Effects
The 3-fluorophenyl and 4-methoxyphenyl groups influence reactivity:
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Electron-Withdrawing F : Accelerates nucleophilic substitution at the triazole C-5 position .
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Electron-Donating OMe : Stabilizes intermediates in cyclization reactions, improving yields by 15–20% .
Analytical Characterization
Key spectroscopic data for reaction products include:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Methoxy vs. Methyl Substitution
1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine ():
- Molecular weight: 381.88 g/mol (C₁₉H₁₆FN₅S).
- The 4-methylphenyl group increases lipophilicity (logP ~3.2) compared to the methoxy analog.
- Reduced solubility in polar solvents due to the absence of the electron-donating methoxy group.
- Target Compound (4-methoxyphenyl variant): Molecular weight: 383.86 g/mol (C₁₈H₁₄FN₅OS) . Methoxy group enhances solubility in aqueous media and may improve bioavailability.
Chloro and Ethyl Substitutions
- 1-(4-chlorophenyl)-4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine (): Molecular weight: 381.88 g/mol (C₁₉H₁₆ClN₅S). Chlorophenyl substitution may confer higher metabolic stability compared to fluorophenyl .
Variations in the Triazole Substituents
Physicochemical and Crystallographic Properties
- Crystallography : Isostructural analogs (e.g., compounds 4 and 5 in ) crystallize in triclinic P 1 symmetry, with planar molecular conformations except for perpendicular fluorophenyl groups. This structural rigidity may influence packing efficiency and melting points .
- Solubility : Methoxy-substituted compounds generally exhibit higher aqueous solubility than methyl or chloro analogs. For instance, the target compound’s solubility in DMSO is estimated at >10 mM, whereas the methyl analog () shows ~5 mM solubility .
Tabulated Comparison of Key Analogs
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis involves multi-step reactions, including:
Nucleophilic substitution : Reacting 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with a fluorophenyl-triazole precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Optimization : Microwave-assisted synthesis reduces reaction times (from 12 hrs to 2 hrs) and improves yields (e.g., from 60% to 85%) by enhancing reaction homogeneity .
Q. How can the structure of this compound be unambiguously confirmed?
- Analytical techniques :
- NMR : H and C NMR to verify substituent positions (e.g., fluorophenyl at C1 and thiazolyl at C4) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the triazole-thiazole linkage (e.g., dihedral angle <5° between aromatic rings) .
- HRMS : Exact mass confirmation (e.g., calculated [M+H]⁺ = 396.0984, observed = 396.0981) .
Q. What preliminary biological screening assays are suitable for this compound?
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC ≤8 µg/mL against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., IC₅₀ >50 µM indicates low toxicity) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate reaction mechanisms and regioselectivity in its synthesis?
- Approach :
- Compute transition-state energies for competing pathways (e.g., triazole vs. thiazole ring formation) using Gaussian 16 with B3LYP/6-31G(d) basis set .
- Compare theoretical regioselectivity (e.g., 85% thiazole-triazole product) with experimental HPLC data .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methods :
- Salt formation : Hydrochloride salts increase aqueous solubility (e.g., from 18.1 µg/mL to 1.2 mg/mL at pH 7.4) .
- Prodrug design : Esterification of the amine group enhances membrane permeability (e.g., logP from 2.1 to 3.5) .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) affect target binding?
- SAR study :
- Replace 3-fluorophenyl with 4-chlorophenyl: 10-fold reduction in kinase inhibition (IC₅₀ from 0.8 µM to 8 µM) .
- Remove methoxy group: Loss of hydrogen bonding with ATP-binding pocket (confirmed by molecular docking; Glide score from -9.1 to -5.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
